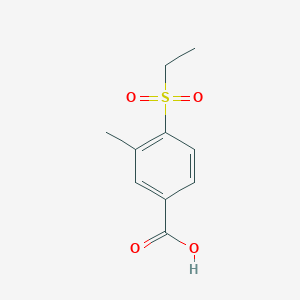
(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol
Übersicht
Beschreibung
(4-(4-Fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol, also known as 4-FIPM, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. 4-FIPM is a fluorinated indazole derivative that has a wide range of applications in medicinal chemistry and other areas of research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
- Synthesis Techniques : A study by Tang and Fu (2018) demonstrated the synthesis of a similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, indicating its potential in chemical synthesis and crystal structure analysis (Zhi-hua Tang & W. Fu, 2018).
- Crystal Structure Characterization : Kariuki et al. (2021) studied isostructural compounds involving 4-fluorophenyl, contributing to the understanding of crystallographic properties and molecular conformations (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Chemical Properties and Analysis
- Refractive Indices Study : Chavan and Gop (2016) examined the refractive indices of a similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-One, in various solvent mixtures, providing insights into its chemical properties (S. K. Chavan & B. A. Gop, 2016).
- Theoretical Studies : Trivedi (2017) conducted a theoretical study of a related compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using density functional theory, which can be relevant for understanding the molecular behavior of similar compounds (S. Trivedi, 2017).
Antimicrobial and Antitumour Activity
- Antitumour Activity : The study by Tang and Fu (2018) also mentioned the distinct inhibition of cancer cell lines by the synthesized compound, suggesting its potential application in cancer research (Zhi-hua Tang & W. Fu, 2018).
- Antimicrobial Activity : Kumar et al. (2012) synthesized and evaluated the antimicrobial activity of compounds similar to the one , contributing to the understanding of its potential applications in treating microbial infections (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
Photophysical Properties
- Fluorescence and Photophysical Study : Padalkar et al. (2015) researched on fluorescent triazolyl derivatives, which could provide insights into the photophysical properties of related compounds, including (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol (Vikas Padalkar, Sandip K. Lanke, Santosh B. Chemate, & N. Sekar, 2015).
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)-1-propan-2-ylindazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-9,11,21H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFKSBOCTLVXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC(=C2C(=N1)CO)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



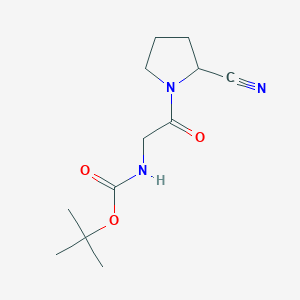
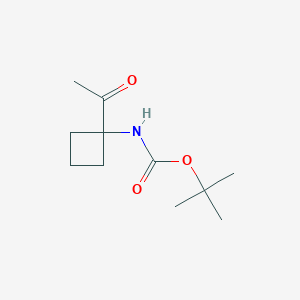
![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)
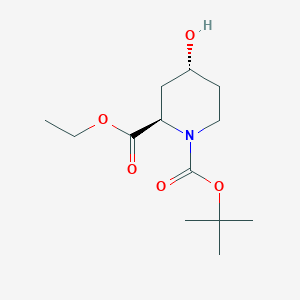
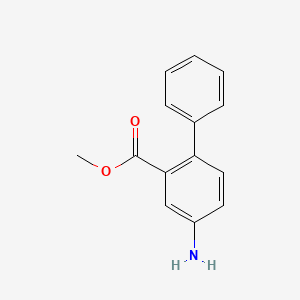
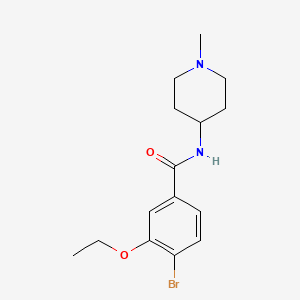
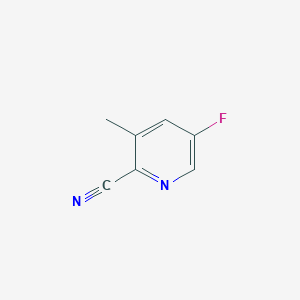

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)
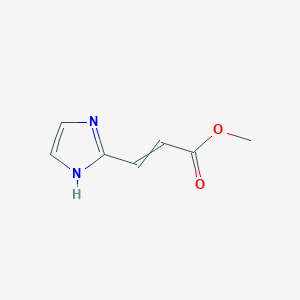
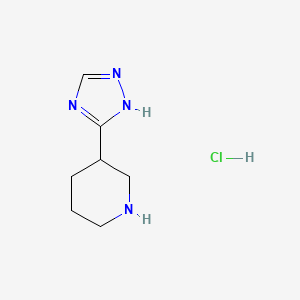

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
